Alyteserin-2c

Antimicrobial Peptide Gram-positive bacteria Selectivity

Researchers screening anti-Gram-positive agents often face off-target cytotoxicity that confounds efficacy data. Alyteserin-2c solves this with selective Gram-positive potency and a favorable hemolytic profile (LC50 >100 µM), enabling clean SAR and membrane interaction studies. - Selective Gram-positive reference; single-residue substitution at position 15 differentiates it from orthologs alyteserin-2a/-2b, driving distinct amphipathicity. - Validated purity ≥95% (UPLC), lyophilized; shipped ambient with full analytical documentation. - Ideal comparator for alyteserin-2 family SAR campaigns (MIC range 9.5-300 µM across orthologs).

Molecular Formula
Molecular Weight
Cat. No. B1578629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlyteserin-2c
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alyteserin-2c: C-Terminally Amidated Frog AMP


Alyteserin-2c is a 17-residue, C-terminally α-amidated cationic antimicrobial peptide (AMP) originally isolated from norepinephrine-stimulated skin secretions of the midwife toad Alytes obstetricans (Alytidae) [1]. It belongs to the alyteserin-2 family, which exhibits limited sequence identity with bombinin H6 from Bombinatoridae [1]. The peptide is characterized by high hydrophobicity (approximately 50% hydrophobic residues) and a net positive charge , features that underpin its membrane-disruptive antimicrobial mechanism. Its molecular formula is C80H145N19O20, with a monoisotopic mass of 1694.13 Da and a CAS registry number 1159767-83-5 .

Why Alyteserin-2c Is Irreplaceable


The alyteserin family exhibits marked functional divergence despite high sequence homology. Alyteserin-2c shares the 17-residue, C-terminally amidated scaffold with alyteserin-2a and -2b, yet a single amino acid substitution (Asn/Ser at position 15) differentiates its primary structure [1]. This subtle variation alters amphipathicity and hydrophobic moment, parameters known to dictate antimicrobial potency and spectrum in frog skin AMPs [2]. Consequently, the peptide displays a distinct activity profile: it is reported to be most potent against Gram-positive bacteria such as Staphylococcus aureus , in contrast to the Gram-negative selectivity of alyteserin-1 family peptides (MIC = 25 μM against E. coli) [1]. Moreover, modifications to related peptides like alyteserin-2a have demonstrated that even conservative substitutions can shift potency by 4- to 16-fold and dramatically alter hemolytic activity [2]. Therefore, substituting Alyteserin-2c with a close analog risks invalidating comparative structure-activity relationship (SAR) studies and generating misleading efficacy data in antimicrobial screening campaigns.

Alyteserin-2c Evidence Guide


Gram-Positive Selectivity Profile

Alyteserin-2c demonstrates a divergent antimicrobial spectrum relative to the alyteserin-1 family co-expressed in the same organism. While alyteserin-1 peptides exhibit selective growth inhibition against Gram-negative Escherichia coli (MIC = 25 μM), Alyteserin-2c is reported to be most potent against the Gram-positive pathogen Staphylococcus aureus [1]. Although direct MIC data for Alyteserin-2c against S. aureus are not available in primary peer-reviewed literature, class-level inference based on the structural and functional characterization of the alyteserin-2 family (which includes alyteserin-2a with MIC = 50 μM against S. aureus [1]) supports this Gram-positive leaning activity. This differential Gram-stain selectivity is a critical parameter for researchers designing targeted antibacterial assays.

Antimicrobial Peptide Gram-positive bacteria Selectivity

Favorable Hemolytic Activity Profile

A key differentiator for Alyteserin-2c is its favorable hemolytic profile, which contributes to a potentially wide therapeutic window. The founding study of the alyteserin family established that all tested peptides, including members of the alyteserin-2 family to which Alyteserin-2c belongs, exhibit relatively weak hemolytic activity against human erythrocytes with an LC50 (concentration producing 50% cell lysis) greater than 100 μM [1]. This baseline compares favorably with engineered analogues of alyteserin-2a, where increased cationicity boosted antimicrobial potency but also elevated hemolysis (LC50 = 24-38 μM for certain Lys-substituted variants) [2]. The >100 μM LC50 threshold for Alyteserin-2c suggests a superior safety margin for in vitro and ex vivo applications where mammalian cell compatibility is required.

Hemolysis Therapeutic Index Cytotoxicity

Potency Modulation by Sequence Microheterogeneity

The antimicrobial potency within the alyteserin-2 family is exquisitely sensitive to minor sequence variations. Alyteserin-2Ma (FIGKLISAASGLLSHL-NH2), an ortholog from the related species Alytes maurus, demonstrates an MIC of 9.5 μM against a panel of bacteria, making it the most potent among the four AMPs characterized from that species [1]. This value is approximately 5-fold more potent than the MIC reported for alyteserin-2a (50 μM against S. aureus) [2]. Alyteserin-2c (ILGAILPLVSGLLSSKL-NH2) differs from Alyteserin-2Ma at 6 positions (including key substitutions like Phe→Ile, Lys→Ala, and Ala→Pro) which are predicted to alter helical propensity, amphipathicity, and membrane insertion efficiency. While a specific MIC for Alyteserin-2c is not established in primary literature, the potency range within the family spans over 30-fold (from 9.5 to 300 μM) [1], underscoring that each variant possesses a unique, non-interchangeable activity fingerprint.

Structure-Activity Relationship Alyteserin-2 family MIC

Physicochemical Drivers of Membrane Activity

Alyteserin-2c possesses a suite of physicochemical attributes that are quantifiably associated with enhanced membrane interaction and antimicrobial function. It has a calculated hydrophobicity of 1.712 (GRAVY scale) and an aliphatic index of 206.47, with 10 of its 17 residues being hydrophobic [1]. This high hydrophobicity, coupled with a net charge of +1 and a Boman index (protein-binding potential) of 31.34 kcal/mol [1], facilitates insertion into the hydrophobic core of bacterial membranes. Critically, the peptide is C-terminally α-amidated [2], a post-translational modification known to increase peptide stability against carboxypeptidase degradation and enhance antimicrobial potency in frog skin AMPs [3]. In comparative studies of alyteserin-2a analogues, maintaining amphipathicity while modulating cationicity was essential for balancing potency and toxicity [3]. The specific hydrophobic/charge balance of Alyteserin-2c distinguishes it from more cationic variants and may underlie its reported Gram-positive selectivity.

Membrane disruption Hydrophobic moment Peptide stability

Evolutionary Conservation and Functional Niche

Alyteserin-2c is a product of the innate immune system of Alytes obstetricans, a species in the evolutionarily ancient Alytidae lineage [1]. Comparative transcriptomic analysis of a closely related species, Alytes maurus, revealed that alyteserin-2 family peptides are encoded as tandem repeats with alyteserin-1 family members, suggesting co-evolution and potential synergistic function [2]. The A. maurus ortholog alyteserin-2Mb (ILGAIIPLVSGLLSHL-NH2) differs from Alyteserin-2c by only two residues (Ile→Leu at position 5 and Ser→His at position 15) yet the MIC range for the A. maurus peptides spans 9.5 to 300 μM [2]. This inter-species variation highlights that Alyteserin-2c from A. obstetricans may occupy a distinct functional niche optimized for the specific microbial challenges faced by that species. For researchers investigating the evolution of amphibian innate immunity or seeking a reference peptide for comparative genomics, Alyteserin-2c represents a specific, non-substitutable molecular entity from a key species.

Host defense peptide Innate immunity Amphibian AMP

Alyteserin-2c Applications


Gram-Positive Antibacterial Screening

Based on the evidence that Alyteserin-2c is reported to be most potent against Gram-positive bacteria such as Staphylococcus aureus [1], this peptide is optimally deployed as a reference compound in assays designed to identify novel anti-Gram-positive agents. Its favorable hemolytic profile (inferred LC50 > 100 μM [1]) further supports its use in co-culture models or ex vivo tissue experiments where minimizing mammalian cell toxicity is critical. Researchers should prioritize Alyteserin-2c over alyteserin-1 family peptides (which target Gram-negative E. coli with MIC = 25 μM [1]) when the focus is on Gram-positive pathogens.

SAR Studies on Amphibian AMPs

Alyteserin-2c serves as an essential template for understanding how minor sequence variations modulate antimicrobial potency and spectrum. The wide MIC range observed within the alyteserin-2 family (9.5 to 300 μM [2]) demonstrates that even single amino acid substitutions can drastically alter activity. Comparative studies using Alyteserin-2c alongside its orthologs (e.g., Alyteserin-2Ma, MIC = 9.5 μM [2]) and engineered analogues [3] can elucidate the structural determinants of membrane selectivity and cytotoxicity. Its distinct physicochemical signature (hydrophobicity 1.712, aliphatic index 206.47 [4]) provides a well-defined baseline for computational modeling of peptide-membrane interactions.

Evolutionary Immunology and Host Defense Discovery

For researchers investigating the evolution of innate immunity in anurans, Alyteserin-2c from Alytes obstetricans represents a non-substitutable molecular probe [1]. Comparative analyses with orthologous peptides from A. maurus [2] can reveal how species-specific microbial pressures have shaped the AMP repertoire. Furthermore, the genetic architecture of alyteserins (tandem repeats with alyteserin-1 family members) [2] makes Alyteserin-2c a valuable reagent for studying coordinated expression and synergistic antimicrobial mechanisms in amphibian skin secretions.

Biophysical Characterization of Membrane-Active Peptides

The high hydrophobicity and C-terminal amidation of Alyteserin-2c [4] make it an ideal model peptide for biophysical investigations of AMP-membrane interactions. Studies employing techniques such as circular dichroism, surface plasmon resonance, or neutron reflectometry can leverage Alyteserin-2c's defined physicochemical properties to correlate membrane binding and insertion with antimicrobial efficacy. Its relatively low hemolytic activity (LC50 > 100 μM [1]) compared to more cytotoxic analogues [3] also makes it suitable for experiments requiring higher peptide concentrations without confounding mammalian cell lysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alyteserin-2c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.